molecular formula C12H18N2O2 B262473 N,N,2,3,5,6-hexamethyl-4-nitroaniline

N,N,2,3,5,6-hexamethyl-4-nitroaniline

Cat. No. B262473
M. Wt: 222.28 g/mol
InChI Key: WOEGUVOHYSUEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,3,5,6-hexamethyl-4-nitroaniline, also known as Basic Yellow 28, is a synthetic dye that is widely used in various industries, including textile, paper, and food. It is a yellow powder with a molecular formula of C14H19N3O2, and it has a molecular weight of 261.32 g/mol. Despite its widespread use, there is limited information available on the synthesis, mechanism of action, and physiological effects of Basic Yellow 28.

Mechanism of Action

The mechanism of action of N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 is not fully understood. It is believed to bind to nucleic acids and proteins in cells, causing structural changes and interfering with cellular processes. N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has been shown to induce DNA damage and chromosomal aberrations in vitro, suggesting that it may have genotoxic effects. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 can induce oxidative stress, alter mitochondrial function, and disrupt cellular signaling pathways. In vivo studies have shown that N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 can cause liver and kidney damage, alter blood parameters, and induce genotoxicity. However, the toxicity of N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 is dependent on the dose and route of exposure, and the effects may vary depending on the species and strain of the test animal.

Advantages and Limitations for Lab Experiments

N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has several advantages and limitations for lab experiments. One advantage is its high solubility in water, which makes it easy to prepare and use in aqueous solutions. It is also relatively stable under normal laboratory conditions, and it can be stored for long periods without significant degradation. However, N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has several limitations, including its potential toxicity and genotoxicity, which may limit its use in certain experiments. It may also interfere with certain assays and techniques, such as those involving DNA or protein analysis.

Future Directions

There are several future directions for research on N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28. One area of interest is the development of safer and more effective alternatives to N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 for use in scientific research and industrial applications. Another area of interest is the investigation of the mechanism of action of N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28, particularly its effects on cellular signaling pathways and gene expression. Further studies are also needed to determine the potential health effects of N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 exposure in humans, particularly in occupational settings. Finally, more research is needed to determine the environmental fate and toxicity of N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28, particularly its potential impact on aquatic ecosystems.

Synthesis Methods

N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 can be synthesized using various methods, including diazotization and coupling reactions. One common method involves the reaction of 4-nitroaniline with formaldehyde and methylamine in the presence of a catalyst such as zinc chloride. The resulting product is then diazotized and coupled with dimethylaniline to yield N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28. Another method involves the reaction of 4-nitroaniline with formaldehyde and dimethylamine, followed by diazotization and coupling with aniline. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has been widely used as a dye and a stain in various scientific research applications, including microscopy, histology, and cytology. It is commonly used to stain cell nuclei and cytoplasm in tissue sections, allowing for the visualization of cellular structures under a microscope. N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has also been used in the study of cell proliferation, apoptosis, and differentiation. In addition, N,N,2,3,5,6-hexamethyl-4-nitroaniline Yellow 28 has been used as a fluorescent probe for the detection of DNA and RNA in biological samples.

properties

IUPAC Name

N,N,2,3,5,6-hexamethyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7-9(3)12(14(15)16)10(4)8(2)11(7)13(5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEGUVOHYSUEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2,3,5,6-hexamethyl-4-nitroaniline

CAS RN

100316-95-8
Record name N,N,2,3,5,6-Hexamethyl-4-nitroaniline
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